molecular formula C13H20BrNO B5164502 N-[3-(3-bromophenoxy)propyl]-1-butanamine

N-[3-(3-bromophenoxy)propyl]-1-butanamine

Cat. No. B5164502
M. Wt: 286.21 g/mol
InChI Key: VMJLMZRVYIREAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3-bromophenoxy)propyl]-1-butanamine, also known as BPPB, is a chemical compound that has been widely studied for its potential use in scientific research. BPPB is a selective antagonist of the serotonin 5-HT1D receptor, which is involved in a variety of physiological processes, including pain perception, mood regulation, and cardiovascular function. The purpose of

Mechanism of Action

N-[3-(3-bromophenoxy)propyl]-1-butanamine acts as a selective antagonist of the serotonin 5-HT1D receptor, which is involved in the regulation of pain perception, mood, and cardiovascular function. By blocking the activity of this receptor, N-[3-(3-bromophenoxy)propyl]-1-butanamine can modulate these physiological processes. N-[3-(3-bromophenoxy)propyl]-1-butanamine has also been shown to have some affinity for other serotonin receptors, including the 5-HT1B and 5-HT2B receptors.
Biochemical and Physiological Effects:
N-[3-(3-bromophenoxy)propyl]-1-butanamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of blood pressure, and the modulation of pain perception. N-[3-(3-bromophenoxy)propyl]-1-butanamine has also been shown to have some antidepressant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(3-bromophenoxy)propyl]-1-butanamine in lab experiments is its selectivity for the serotonin 5-HT1D receptor, which allows for the specific modulation of this receptor without affecting other serotonin receptors. However, one limitation of using N-[3-(3-bromophenoxy)propyl]-1-butanamine is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are many potential future directions for the study of N-[3-(3-bromophenoxy)propyl]-1-butanamine, including the development of more potent and selective compounds that target the serotonin 5-HT1D receptor. Additionally, N-[3-(3-bromophenoxy)propyl]-1-butanamine could be used in combination with other drugs to achieve synergistic effects in the treatment of various diseases. Finally, more research is needed to fully understand the role of the serotonin 5-HT1D receptor in various physiological processes, which could lead to the development of new therapeutic strategies for a variety of diseases.

Synthesis Methods

N-[3-(3-bromophenoxy)propyl]-1-butanamine can be synthesized using a variety of methods, including the reaction of 3-bromophenol with propylene oxide, followed by reaction with butylamine. Another method involves the reaction of 3-bromophenol with 3-chloropropylamine, followed by reaction with butanol. Both methods result in the formation of N-[3-(3-bromophenoxy)propyl]-1-butanamine with high yield and purity.

Scientific Research Applications

N-[3-(3-bromophenoxy)propyl]-1-butanamine has been studied for its potential use in a variety of scientific research applications, including the treatment of migraine headaches, depression, and anxiety disorders. N-[3-(3-bromophenoxy)propyl]-1-butanamine has also been shown to have potential as a therapeutic agent for the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, N-[3-(3-bromophenoxy)propyl]-1-butanamine has been used as a tool to study the role of the serotonin 5-HT1D receptor in various physiological processes.

properties

IUPAC Name

N-[3-(3-bromophenoxy)propyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO/c1-2-3-8-15-9-5-10-16-13-7-4-6-12(14)11-13/h4,6-7,11,15H,2-3,5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJLMZRVYIREAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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